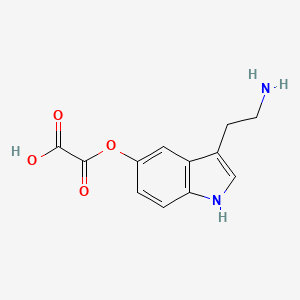
((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid is a complex organic compound that features an indole ring, which is a common structural motif in many biologically active molecules The compound’s structure includes an aminoethyl group attached to the indole ring, making it a derivative of tryptamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the indole derivative with oxoacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced indole derivatives.
Applications De Recherche Scientifique
((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and as a precursor to other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to drugs targeting neurological disorders.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and other proteins involved in signal transduction.
Pathways Involved: It may modulate pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure but lacking the acetic acid moiety.
Serotonin: A neurotransmitter derived from tryptamine with an additional hydroxyl group.
Melatonin: A hormone derived from serotonin with an additional methoxy group.
Uniqueness
((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid is unique due to its specific structural features, including the presence of both an aminoethyl group and an oxoacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
319-71-1 |
|---|---|
Formule moléculaire |
C12H12N2O4 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-2-oxoacetic acid |
InChI |
InChI=1S/C12H12N2O4/c13-4-3-7-6-14-10-2-1-8(5-9(7)10)18-12(17)11(15)16/h1-2,5-6,14H,3-4,13H2,(H,15,16) |
Clé InChI |
YJKHKDHQOGQYPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(=O)C(=O)O)C(=CN2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


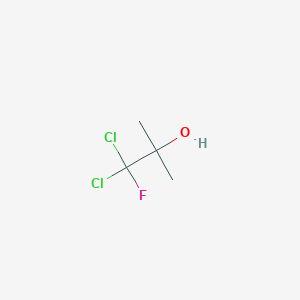

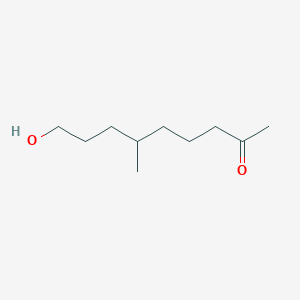
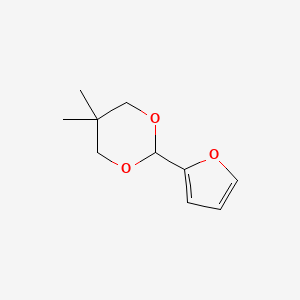
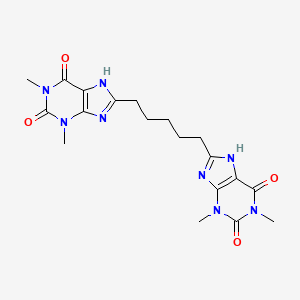
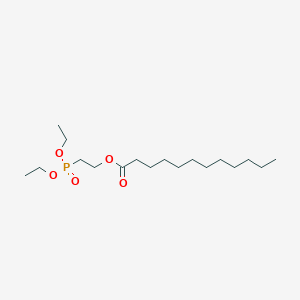
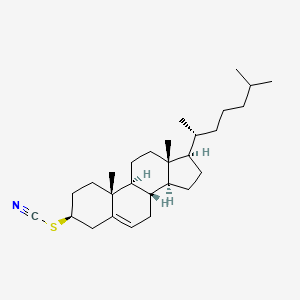
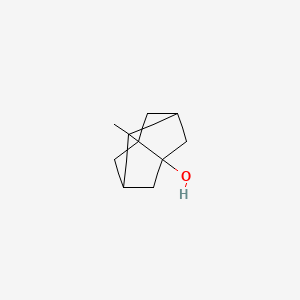
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
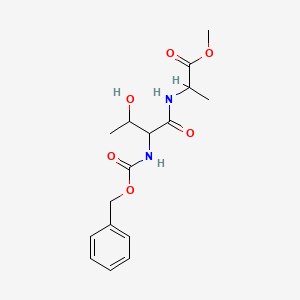
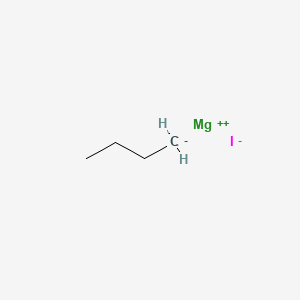
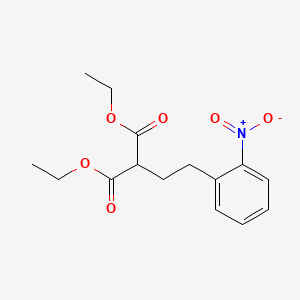
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
